2-(Indolin-1-yl)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)11-5-6-14(12(19)9-11)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMPKNJOSOOJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Arylation of Indoline with 5-(Trifluoromethyl)aniline Derivatives
A common approach to prepare 2-(Indolin-1-yl)-5-(trifluoromethyl)aniline is through N-arylation of indoline or its derivatives with halogenated trifluoromethyl-substituted anilines or their activated equivalents.
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- Use of a base (organic or inorganic) such as triethylamine, sodium carbonate, or potassium carbonate.
- Solvents like dimethylformamide (DMF), acetonitrile, or toluene.
- Elevated temperatures (80–110 °C) to promote coupling.
- Catalysts or additives such as palladium complexes or copper salts may be employed to facilitate the C–N bond formation.
Example:
A procedure analogous to the synthesis of related trifluoromethyl aniline derivatives involves reacting 1H-indoline with 2-chloro-5-(trifluoromethyl)aniline under basic conditions, sometimes in the presence of potassium iodide to enhance nucleophilicity and reaction rate.
One-Pot Multi-Component Reactions Using Trifluoromethyl Sulfonates and Amines
Recent advances include one-pot syntheses where trifluoromethyl sulfonates (e.g., CF3SO2Na) react with amines and phosphine reagents to generate trifluoromethylated amines under mild conditions.
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- Sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source.
- Triphenylphosphine (PPh3) and diphenylphosphoryl chloride (Ph2PCl) to activate the sulfonate.
- Silver fluoride (AgF) to facilitate the reaction.
- Solvent: acetonitrile (MeCN).
- Temperature: ~50 °C for several hours.
Outcome:
This method allows the direct introduction of trifluoromethyl groups into amines, potentially applicable to the synthesis of this compound by using indoline as the amine component.
Reduction of Nitro Precursors
Another classical route involves the reduction of nitro-substituted trifluoromethyl anilines to the corresponding amines, followed by coupling with indoline.
- Procedure:
- Starting from 2-(indolin-1-yl)-5-(trifluoromethyl)nitrobenzene, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (2 MPa) at 60 °C in ethyl acetate solvent.
- Reaction time: ~20 hours.
- Yield: ~87% with high purity (98.5%).
- This method ensures selective reduction of the nitro group without affecting the trifluoromethyl substituent.
Use of Imidoyl Sulfoxonium Ylides and Amines
A novel synthetic strategy involves multi-component reactions of trifluoromethyl-substituted imidoyl sulfoxonium ylides with amines under heating conditions.
- Mechanism:
- The reaction proceeds via difluorocarbene intermediates acting as C1 synthons.
- Heating promotes the formation of trifluoromethylated aminoquinolines, which can be adapted for related aniline derivatives.
- This method offers high yields and mild conditions, potentially applicable for synthesizing trifluoromethyl aniline derivatives linked to indoline.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The N-arylation approach is well-established for constructing the N–C bond between indoline nitrogen and the aromatic ring bearing the trifluoromethyl group. The choice of base and solvent critically affects the yield and purity.
The one-pot trifluoromethylation method using sodium trifluoromethanesulfinate and phosphine reagents is a recent innovation that allows direct trifluoromethyl amine synthesis without pre-functionalized aromatic halides. This method is advantageous for its operational simplicity and mild conditions but may require optimization for sterically hindered substrates like indoline derivatives.
Catalytic hydrogenation of nitro precursors remains a reliable method to obtain the aniline functionality with high purity and yield. The use of Pd/C catalyst under controlled hydrogen pressure ensures selective reduction without affecting the trifluoromethyl group.
The imidoyl sulfoxonium ylide multi-component reaction offers a novel synthetic pathway that can be adapted for trifluoromethyl aniline derivatives. This method leverages difluorocarbene chemistry and thermal activation to achieve efficient synthesis, potentially useful for complex molecules like this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Indolin-1-yl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-(Indolin-1-yl)-5-(trifluoromethyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Indolin-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(Indolin-1-yl)-5-(trifluoromethyl)aniline can be contextualized against related compounds with variations in substituents or core scaffolds. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The trifluoromethyl group enhances electron-withdrawing effects, improving metabolic stability across all compounds . For example, sulfonylurea derivatives with -CF₃ substitutions showed superior enzyme inhibition compared to non-fluorinated analogs . Indoline and piperidine substituents (as in the target compound and ) may enhance binding to hydrophobic protein pockets due to their bicyclic and aliphatic nature, respectively .
Synthetic Accessibility :
- Furan- and imidazole-substituted analogs (e.g., ) are synthesized via palladium- or copper-catalyzed coupling, with yields exceeding 90% in optimized conditions.
- Piperidine derivatives (e.g., ) are commercially available, suggesting scalable synthetic routes.
Physicochemical Properties: Compounds with polar substituents (e.g., ethoxyethoxy in ) exhibit higher solubility in organic solvents, whereas imidazole derivatives () may have increased hydrogen-bonding capacity.
Biological Relevance: Indoline-containing compounds are frequently explored in anticancer and antimicrobial research due to their structural mimicry of indole alkaloids .
Biological Activity
2-(Indolin-1-yl)-5-(trifluoromethyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an indole moiety substituted with a trifluoromethyl group and an aniline group. This unique structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and receptor binding. The indole structure allows for hydrogen bonding and π-π stacking interactions with target proteins, which may lead to modulation of various signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
- Antiviral Properties : Some derivatives of indole compounds, including those related to this compound, have demonstrated antiviral activity against viruses such as influenza and herpes simplex virus (HSV). The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
- Antimicrobial Activity : The compound has also been explored for its antimicrobial properties, showing effectiveness against certain bacterial strains. This activity may be linked to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits replication of HSV | |
| Antimicrobial | Effective against specific bacteria |
Detailed Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of various indole derivatives, including this compound, on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.
- Antiviral Activity :
-
Antimicrobial Efficacy :
- Research demonstrated that derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for some derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-(Indolin-1-yl)-5-(trifluoromethyl)aniline, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. A common approach is nucleophilic aromatic substitution (NAS) using intermediates like 2-chloro-5-(trifluoromethyl)aniline. For example, indoline can react with this intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the target compound . Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is another route, requiring ligands like XPhos and temperatures of 90–110°C . Key parameters include solvent polarity, catalyst loading, and reaction time.
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Distinct peaks for the indoline NH (~5.5 ppm), trifluoromethyl group (δ 120–125 ppm in ¹³C), and aromatic protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the exact mass (C₁₅H₁₂F₃N₂: theoretical ~293.09 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement, with bond angles and distances confirming steric effects of the indoline and CF₃ groups .
Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?
- Methodological Answer :
- Electrophilic Substitution : The electron-withdrawing CF₃ group deactivates the aromatic ring, directing reactions to the meta position relative to the NH₂ group. Nitration requires fuming HNO₃/H₂SO₄ at 0–5°C .
- Reductive Alkylation : The aniline NH₂ can react with aldehydes/ketones under H₂/Pd-C to form secondary amines .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at the iodine-substituted position (if present) .
Advanced Questions
Q. How can researchers design experiments to study the biological interactions of this compound with enzyme targets?
- Methodological Answer :
- Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (Kd). For example, pre-incubate the compound with a fluorescently labeled enzyme (e.g., kinase) and monitor displacement .
- Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) to determine IC₅₀ values. Compare results with structural analogs to identify key substituent effects .
- Mutagenesis Studies : Replace residues in the enzyme’s active site (e.g., via site-directed mutagenesis) to validate binding interactions .
Q. How can contradictory data regarding the compound’s biological activity be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with complementary methods like flow cytometry or caspase-3 activation assays .
- Structural Analysis : Use X-ray crystallography or molecular docking (AutoDock Vina ) to confirm binding modes. Discrepancies may arise from differences in protein conformations or solvent effects.
- Batch Reproducibility : Verify compound purity (HPLC >98%) and storage conditions (e.g., desiccated at −20°C) to rule out degradation artifacts .
Q. What computational strategies predict the pharmacokinetic properties and toxicity profile of this compound?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (~2.8), aqueous solubility (LogS ≈ −4.2), and blood-brain barrier permeability. The CF₃ group may reduce metabolic stability .
- Toxicity Screening : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity. Compare with in vitro assays (e.g., Ames test) for validation .
- Docking Simulations : AutoDock Vina can model interactions with cytochrome P450 enzymes to assess metabolic pathways .
Data Contradiction Analysis
Q. Why might reported IC₅₀ values for kinase inhibition vary across studies, and how can this be addressed?
- Methodological Answer : Variations arise from assay conditions (e.g., ATP concentration, buffer pH) or enzyme isoforms. Standardize protocols using guidelines like NIH/NCATS qHTS and include positive controls (e.g., staurosporine) . Meta-analyses of published data can identify outliers tied to methodological biases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
